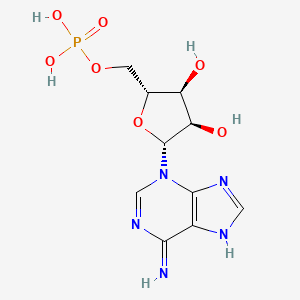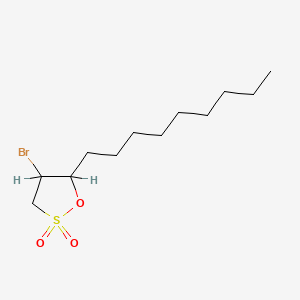
(9Z,12Z)-N-(3-((3-Aminopropyl)methylamino)propyl)octadeca-9,12-dien-1-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,12Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]OCTADECA-9,12-DIEN-1-AMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amines and amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]OCTADECA-9,12-DIEN-1-AMIDE typically involves multiple steps, starting with the preparation of the precursor molecules. The process often includes:
Formation of the amide bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Introduction of the double bonds: The double bonds at positions 9 and 12 can be introduced through various methods, including Wittig reactions or olefin metathesis.
Functionalization of the amine groups: The primary and secondary amine groups can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(9Z,12Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]OCTADECA-9,12-DIEN-1-AMIDE can undergo various chemical reactions, including:
Oxidation: The double bonds and amine groups can be oxidized under specific conditions, leading to the formation of oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives, where the double bonds are converted to single bonds.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce saturated amides.
Applications De Recherche Scientifique
(9Z,12Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]OCTADECA-9,12-DIEN-1-AMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving cell signaling and metabolic pathways due to its interaction with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (9Z,12Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]OCTADECA-9,12-DIEN-1-AMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z,12Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]OCTADECA-9,12-DIEN-1-AMIDE: shares structural similarities with other long-chain amides and amines, such as:
Uniqueness
The uniqueness of (9Z,12Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]OCTADECA-9,12-DIEN-1-AMIDE lies in its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and interactions.
Propriétés
Numéro CAS |
94279-00-2 |
|---|---|
Formule moléculaire |
C25H49N3O |
Poids moléculaire |
407.7 g/mol |
Nom IUPAC |
(9Z,12Z)-N-[3-[3-aminopropyl(methyl)amino]propyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C25H49N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(29)27-22-19-24-28(2)23-18-21-26/h7-8,10-11H,3-6,9,12-24,26H2,1-2H3,(H,27,29)/b8-7-,11-10- |
Clé InChI |
WQRKORDUHFEZDN-NQLNTKRDSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCCN(C)CCCN |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)NCCCN(C)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















